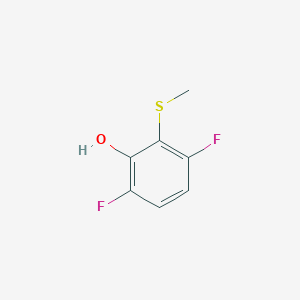
3,6-Difluoro-2-(methylthio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Difluoro-2-(methylthio)phenol is an organic compound with the molecular formula C7H6F2OS. It is characterized by the presence of two fluorine atoms and a methylthio group attached to a phenol ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent and a methylthiolating agent under controlled conditions .
Industrial Production Methods
Industrial production of 3,6-Difluoro-2-(methylthio)phenol may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3,6-Difluoro-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
3,6-Difluoro-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,6-Difluoro-2-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-2-(methylthio)phenol
- 3,6-Difluoro-4-(methylthio)phenol
- 2,4-Difluoro-6-(methylthio)phenol
Uniqueness
3,6-Difluoro-2-(methylthio)phenol is unique due to the specific positioning of its fluorine atoms and methylthio group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .
生物活性
3,6-Difluoro-2-(methylthio)phenol (CAS No. 2379321-96-5) is an organic compound characterized by its unique structural features, including two fluorine atoms and a methylthio group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C7H6F2OS. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of fluorine enhances its reactivity, while the methylthio group contributes to its interaction with biological molecules. The compound's mechanism of action involves modulation of enzyme activity and disruption of cellular processes, which can lead to specific biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (human breast cancer cells). The compound was tested for antiproliferative activity, showing an IC50 value of approximately 0.075 µM, which indicates potent activity against these cells .
Table 1: Antiproliferative Activity of this compound
The mechanism behind its anticancer activity includes inhibition of tubulin polymerization and induction of apoptosis in cancer cells. It was observed that the compound downregulates anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax, thus promoting cell death in malignant cells .
Case Studies and Research Findings
- In Vitro Studies : In a comparative study with other fluorinated compounds, this compound exhibited superior antiproliferative effects against breast cancer cell lines compared to its analogs with different substituents .
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with the colchicine-binding site on tubulin, suggesting its potential as a microtubule-targeting agent in cancer therapy .
属性
IUPAC Name |
3,6-difluoro-2-methylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLAHBDLASRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













